Cas no 145131-39-1 (Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]-)

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]- structure
145131-39-1 structure
Product Name:Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]-
Numero CAS:145131-39-1
MF:C31H45N3O
MW:475.708508253098
CID:142435
PubChem ID:3072913
Update Time:2025-04-19

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]-
    • 1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea
    • 1-[2,6-bis(1-methylethyl)phenyl]-3-[2-(1-methyl-1H-indol-3-yl)nonyl]urea
    • N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea
    • N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(2-(1-methyl-3-indolyl)nonyl)urea
    • Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)-
    • N-[2,6-Di(propan-2-yl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)nonyl]carbamimidic acid
    • 145131-39-1
    • DTXSID60932510
    • Inchi: 1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35)
    • Chiave InChI: RWYJLSJUTLZODA-UHFFFAOYSA-N
    • Sorrisi: O=C(NC1C(=CC=CC=1C(C)C)C(C)C)NCC(C1=CN(C)C2C=CC=CC1=2)CCCCCCC

Proprietà calcolate

  • Massa esatta: 475.35655
  • Massa monoisotopica: 475.356263
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 12
  • Complessità: 604
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.1
  • XLogP3: 8.6

Proprietà sperimentali

  • Densità: 1.03
  • Punto di ebollizione: 586.8°Cat760mmHg
  • Punto di infiammabilità: 308.7°C
  • Indice di rifrazione: 1.557
  • PSA: 46.06
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd